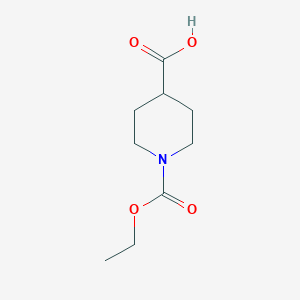

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEBMPFJSMEGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425072 | |

| Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118133-15-6 | |

| Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

CAS Number: 118133-15-6

This technical guide provides a comprehensive overview of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in modern organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safety protocols, offering expert insights into its utilization.

Introduction: A Versatile Piperidine Scaffold

This compound, also known as 1,4-Piperidinedicarboxylic acid, 1-ethyl ester, is a bifunctional molecule featuring a piperidine ring N-substituted with an ethoxycarbonyl group and bearing a carboxylic acid at the 4-position.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, and the orthogonal reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of drug candidates.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3] It exhibits partial solubility in water and is soluble in various organic solvents.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 118133-15-6 | ChemScene[1] |

| Molecular Formula | C₉H₁₅NO₄ | ChemScene[1] |

| Molecular Weight | 201.22 g/mol | ChemScene[1] |

| Appearance | White or off-white crystalline solid | ChemBK[3] |

| Purity | ≥97% | ChemScene[1] |

| Storage | Store at room temperature | ChemScene[1] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (300.135 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the ethoxycarbonyl group. Key shifts can be observed for the protons adjacent to the nitrogen and the alpha-proton to the carboxylic acid.[4]

-

Mass Spectrometry: The exact mass of the compound is 201.100108 g/mol .[4] Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid. A common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate or a similar acylating agent in the presence of a base.[3]

General Synthetic Workflow

The synthesis of N-protected piperidine-4-carboxylic acids generally follows a straightforward pathway involving the reaction of the parent piperidine-4-carboxylic acid with a suitable protecting group precursor in a basic medium.

Caption: General workflow for the synthesis of N-protected piperidine-4-carboxylic acids.

Exemplary Experimental Protocol (Adapted from N-Boc Synthesis)

The following protocol for the synthesis of the N-Boc analogue illustrates the key steps that would be adapted for the synthesis of the title compound.[5]

Materials:

-

Piperidine-4-carboxylic acid

-

Ethyl Chloroformate (in place of Di-tert-butyl dicarbonate)

-

Sodium hydroxide (or other suitable base)

-

Appropriate solvent (e.g., water, THF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide.[5]

-

Acylation: Cool the solution and slowly add ethyl chloroformate. The reaction is typically stirred for several hours to ensure complete acylation of the piperidine nitrogen.[5]

-

Work-up: After the reaction is complete, the reaction mixture is acidified with an acid like HCl to precipitate the product.[5]

-

Extraction and Purification: The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.[5]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[3] The piperidine scaffold is a key feature in many pharmaceuticals, and the presence of both a protected amine and a carboxylic acid allows for diverse synthetic manipulations.

The ethoxycarbonyl protecting group on the nitrogen is stable under many reaction conditions but can be removed when desired to allow for further functionalization at the nitrogen atom. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the construction of complex molecular architectures.

While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, its N-Boc counterpart is widely used in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[6] This highlights the general utility of such N-protected piperidine-4-carboxylic acid derivatives as versatile building blocks in medicinal chemistry.

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust or vapor.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8] Keep away from heat, sparks, and open flames.[3]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

-

Ingestion: Clean mouth with water and seek immediate medical attention.[9]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator.[8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. Its bifunctional nature, coupled with the stability of the piperidine core, provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 118133-15-6 ,CCD00577307,MFCD07339354 - Product Detail - Chemical Cloud Database [chemcd.com]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. fishersci.com [fishersci.com]

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid molecular weight

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a bifunctional organic compound, serves as a cornerstone in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its structure, featuring a piperidine scaffold functionalized with an N-ethoxycarbonyl protecting group and a C-4 carboxylic acid, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview of this versatile building block, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Analysis

The utility of this compound stems directly from its distinct structural features. The piperidine ring is a privileged scaffold, frequently incorporated into pharmacologically active agents due to its ability to impart favorable pharmacokinetic properties.

The N-ethoxycarbonyl group functions as a robust urethane protecting group for the piperidine nitrogen. Unlike the more acid-labile tert-butoxycarbonyl (Boc) group, the ethoxycarbonyl moiety offers greater stability across a wider range of reaction conditions, particularly acidic environments. This stability is crucial for multi-step syntheses, allowing chemists to perform selective transformations on the carboxylic acid without unintended cleavage of the protecting group.[1] The carboxylic acid at the 4-position provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, esterification, and reduction.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| CAS Number | 118133-15-6 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Partially soluble in water; soluble in various organic solvents | [3] |

| Synonyms | 1,4-Piperidinedicarboxylic acid, 1-ethyl ester | [2] |

Synthesis and Characterization

The most direct and efficient synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to deprotonate the starting materials, facilitating nucleophilic attack on the acylating agent.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes a robust, self-validating method for synthesizing the title compound with high purity and yield.

Materials:

-

Piperidine-4-carboxylic acid

-

Sodium hydroxide (NaOH)

-

Ethyl chloroformate (EtOCOCl)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Acetone

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. The maintenance of low temperature is critical to minimize hydrolysis of the ethyl chloroformate and prevent side reactions.

-

Acylation: Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification & Precipitation: Once the reaction is complete, cool the mixture again to 0-5 °C and carefully acidify to pH 2-3 by the slow addition of concentrated HCl. This step protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

-

Isolation: Collect the white solid precipitate by vacuum filtration through a Büchner funnel.

-

Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with cold acetone to aid in drying. Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), and multiplets for the piperidine ring protons. The acidic proton of the carboxylic acid may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyls of the urethane (~155 ppm) and carboxylic acid (~175-180 ppm), the ethoxy group carbons (~61 ppm, ~14 ppm), and the piperidine ring carbons. |

| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=O stretch of the urethane (~1680-1700 cm⁻¹). |

| Mass Spec (MS) | [M+H]⁺ ion corresponding to the molecular weight (202.22 m/z). |

Core Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. Its bifunctional nature is key to its application in combinatorial chemistry and targeted synthesis.

Amide Bond Formation

The most common application is the coupling of the carboxylic acid moiety with primary or secondary amines to form amide bonds. This is a fundamental reaction in the synthesis of countless pharmaceutical agents. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Caption: Workflow for carbodiimide-mediated amide bond formation.

Experimental Protocol: General Amide Coupling

Materials:

-

This compound (1.0 eq)

-

Amine hydrochloride salt (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a solution of this compound in anhydrous DMF, add the amine hydrochloride salt, EDC·HCl, and HOBt.

-

Base Addition: Add DIPEA to the mixture. The base serves to neutralize the amine salt and the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound may cause irritation to the eyes, skin, and respiratory system.[3] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or aerosols.[3]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic interplay of its functional groups. The stability of the N-ethoxycarbonyl group combined with the reactivity of the C-4 carboxylic acid provides a reliable platform for the systematic construction of complex molecular architectures. The protocols and insights detailed in this guide offer a robust framework for leveraging this compound to its full potential in research and development endeavors.

References

The Cornerstone of Complex Molecules: An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Synthesis

In the intricate world of organic synthesis and medicinal chemistry, certain molecules, though not therapeutic agents themselves, form the critical foundation upon which complex, life-altering drugs are built. 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional piperidine derivative, is a quintessential example of such a molecular scaffold. Its strategic combination of a protected amine and a reactive carboxylic acid on a conformationally well-defined piperidine ring makes it an invaluable intermediate in the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and pivotal role in drug discovery, offering field-proven insights for researchers and developers.

Part 1: Molecular Profile and Physicochemical Characteristics

This compound, also known as N-(Ethoxycarbonyl)isonipecotic acid, possesses a molecular structure that is elegantly simple yet functionally versatile. The ethoxycarbonyl group serves as a stable protecting group for the piperidine nitrogen, preventing its unwanted reactivity under many conditions while allowing for selective transformations at the C4-carboxylic acid moiety.

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| CAS Number | 118133-15-6 | [2] |

| Solubility | Partially soluble in water; soluble in some organic solvents | [3] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [2] |

| logP | 0.9395 | [2] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a testament to fundamental principles of organic chemistry, primarily focusing on the selective N-acylation of a bifunctional starting material. The most common and logical synthetic route begins with piperidine-4-carboxylic acid (isonipecotic acid).

Conceptual Workflow of Synthesis

The synthesis hinges on the nucleophilic nature of the secondary amine in piperidine-4-carboxylic acid and its reaction with an appropriate electrophilic carbonyl compound to introduce the ethoxycarbonyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system based on established N-acylation methodologies for amines using chloroformates. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To synthesize this compound from piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (1 equivalent)

-

Ethyl chloroformate (1.1 equivalents)[4]

-

Triethylamine or another suitable non-nucleophilic base (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend piperidine-4-carboxylic acid (1 eq.) in anhydrous DCM. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive ethyl chloroformate.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise. The base deprotonates the carboxylic acid to form a carboxylate salt and also acts as an acid scavenger for the HCl generated during the reaction.[5]

-

Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq.) dropwise to the stirred mixture. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Part 3: Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear signature of the molecule's structure.

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | -COOH |

| ~4.0 | q | 2H | -O-CH₂ -CH₃ |

| ~3.8 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.8 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~2.4 | m | 1H | Piperidine H₄ |

| ~1.8 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.4 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| ~1.1 | t | 3H | -O-CH₂-CH₃ |

(Note: Exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative spectrum based on available information.)[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~1735 | C=O stretch of the ethyl carbamate |

| 1760-1690 | C=O stretch of the carboxylic acid |

Part 4: Application in Drug Development - A Gateway to Opioid Analgesics

The structural motif of this compound is a cornerstone in the synthesis of numerous pharmaceuticals, most notably the potent 4-anilidopiperidine class of opioid analgesics, which includes fentanyl, carfentanil, and remifentanil.[6][7] The molecule provides the core piperidine ring, with the ethoxycarbonyl group serving as a stable protecting group that can be removed later in the synthetic sequence if necessary, or the carboxylic acid can be further functionalized.

A prominent example is its role as a precursor in the synthesis of carfentanil, a highly potent µ-opioid receptor agonist.[6][8] While various synthetic routes to carfentanil exist, a key strategic bond formation often involves the elaboration of a 4-substituted piperidine.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway where a derivative of this compound is utilized to construct the core of a carfentanil-like molecule.

Caption: Role of the title compound in the synthesis of a Carfentanil analogue.

The carboxylic acid functionality allows for amide bond formation with aniline, a key step in establishing the 4-anilido moiety. Subsequent modifications, such as N-alkylation and acylation of the anilido nitrogen, lead to the final complex drug molecule. The stability of the N-ethoxycarbonyl group throughout these transformations highlights its efficacy as a protecting group.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and enabling tool for the synthesis of complex molecular architectures. Its well-defined structure, predictable reactivity, and commercial availability make it a reliable building block for researchers in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics, particularly in the realm of opioid analgesics and other centrally acting agents.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid chemical properties

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule pivotal in the landscape of medicinal chemistry and organic synthesis. We will delve into its chemical properties, established synthetic routes, and its role as a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural attributes of this compound.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. This compound (CAS No: 118133-15-6) is a particularly valuable derivative, offering two distinct points for chemical modification: the carboxylic acid at the 4-position and the urethane at the 1-position. The ethoxycarbonyl group serves as a stable protecting group for the piperidine nitrogen, modulating its basicity and enabling selective reactions at the carboxylic acid moiety.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not as widely published as for its N-Boc analogue, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Ethyl 4-piperidinecarboxylate |

| CAS Number | 118133-15-6 | 84358-13-4[1][2] | 1126-09-6[3][4] |

| Molecular Formula | C9H15NO4[5] | C11H19NO4[1][6] | C8H15NO2[4] |

| Molecular Weight | 201.22 g/mol [5] | 229.27 g/mol [1][6] | 157.21 g/mol [4] |

| Appearance | White to off-white solid (predicted)[7] | White crystalline solid[2][8] | Clear colorless to slightly brown liquid[3] |

| Melting Point | Not widely reported | 135–137 °C[9] | N/A |

| Boiling Point | Not available | Not available | 204 °C (lit.)[3][4] |

| Solubility | Partially soluble in water, soluble in organic solvents[7] | Soluble in organic solvents[2] | Miscible with water |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the ethoxycarbonyl moiety (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine ring protons would appear as multiplets in the region of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the urethane (around 155 ppm) and the carboxylic acid (around 175-180 ppm). The carbons of the ethyl group and the piperidine ring would resonate in the upfield region.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the urethane (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum (ESI-) would show a prominent peak for the [M-H]⁻ ion at m/z 200.2.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like dioxane or THF.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to deprotonate the carboxylic acid and the secondary amine.

-

Acylation: Slowly add ethyl chloroformate (1.1-1.2 equivalents) to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid like HCl. This will protonate the product, causing it to precipitate if it is insoluble, or allow for its extraction.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The bifunctional nature of this molecule allows for a range of selective chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the C4 position is a versatile handle for further elaboration. Standard transformations include:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or with a coupling agent like DCC will yield the corresponding ester.

-

Amidation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a wide variety of amides. This is a cornerstone reaction in the construction of more complex drug candidates.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(ethoxycarbonyl)piperidin-4-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Caption: Key reactions at the carboxylic acid functionality.

Reactivity of the N-Ethoxycarbonyl Group

The N-ethoxycarbonyl group is a robust protecting group, generally stable to a wide range of reaction conditions used to modify the carboxylic acid. However, it can be cleaved under harsh hydrolytic conditions (e.g., strong acid or base at elevated temperatures) to regenerate the secondary amine of the piperidine ring. This stability, compared to the more labile N-Boc group, is a key consideration in synthetic planning. The N-Boc group, for instance, is readily removed under mild acidic conditions, offering a different strategic advantage in multi-step syntheses.[10]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.[7][10] The piperidine core is a common feature in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antipsychotics.

By functionalizing the carboxylic acid with various amines or alcohols, medicinal chemists can systematically explore the chemical space around the piperidine scaffold to optimize potency, selectivity, and pharmacokinetic properties. The N-ethoxycarbonyl group provides a stable, neutral functionality that can participate in hydrogen bonding interactions within a receptor binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds like N-Boc-isonipecotic acid, it may cause skin and eye irritation.[2][8][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][11]

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood.[11] Avoid inhalation of dust or aerosols.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][11]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information.

Conclusion

This compound is a high-value building block in organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the stability of the N-ethoxycarbonyl group, provides a reliable platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for scientists aiming to leverage this compound in the design and development of next-generation therapeutics.

References

- 1. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. Ethyl isonipecotate 98 1126-09-6 [sigmaaldrich.com]

- 5. This compound | 118133-15-6 ,CCD00577307,MFCD07339354 - Product Detail - Chemical Cloud Database [chemcd.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 118133-15-6), a key building block in modern medicinal chemistry and organic synthesis. This document consolidates critical data on its molecular characteristics, solubility, and spectral properties, offering field-proven insights into its handling, characterization, and application. The methodologies for determining these properties are discussed to provide a framework for experimental validation. This guide is intended to be a vital resource for researchers engaged in the design and synthesis of novel therapeutics and other complex organic molecules.

Introduction: The Significance of a Versatile Piperidine Scaffold

This compound, also known as 1,4-Piperidinedicarboxylic acid, 1-ethyl ester, belongs to a class of bifunctional piperidine derivatives.[1] The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. The presence of both a carboxylic acid and an ethoxycarbonyl-protected amine on the same piperidine core makes this compound a particularly valuable intermediate. The orthogonal reactivity of these two functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures with a high degree of control.

The strategic importance of this molecule lies in its application as a foundational element for synthesizing compounds with potential therapeutic activities, including but not limited to, agents targeting the central nervous system, anti-inflammatory drugs, and antivirals. A thorough understanding of its physical properties is paramount for its effective use in synthetic workflows, ensuring reproducibility, optimizing reaction conditions, and facilitating purification processes.

Molecular Structure and Core Physicochemical Parameters

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these parameters provide the initial framework for its application in a laboratory setting.

Molecular Formula, Weight, and Structure

The molecular formula of this compound is C₉H₁₅NO₄.[1] This corresponds to a molecular weight of 201.22 g/mol .[1][2] The structure consists of a piperidine ring substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a carboxylic acid.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Predicted Physicochemical Data

A summary of key predicted and experimentally-derived physical properties is presented in the table below. These values are crucial for anticipating the compound's behavior in various solvents and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | ChemScene[1] |

| Molecular Weight | 201.22 g/mol | SpectraBase, ChemScene[1][2] |

| Appearance | White or off-white crystalline solid | ChemBK[3] |

| pKa | 4.56 ± 0.20 (Predicted) | ChemBK[3] |

| LogP | 0.9395 (Predicted) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Causality Behind the Data:

-

The pKa value of approximately 4.56 is characteristic of a carboxylic acid. This acidity is fundamental to its reactivity, allowing for deprotonation under basic conditions to form a carboxylate salt, which can then act as a nucleophile in subsequent reactions.

-

The predicted LogP of 0.9395 suggests a moderate lipophilicity. This value is a critical determinant of a compound's solubility in both aqueous and organic solvents, as well as its potential for membrane permeability in biological systems.

-

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with drug transport properties. The value of 66.84 Ų indicates that the molecule has polar characteristics, which will influence its solubility and interactions with biological targets.

Solubility Profile

The solubility of this compound is a key practical consideration for its use in synthesis.

-

Aqueous Solubility: The compound is partially soluble in water.[3] This is expected due to the presence of the polar carboxylic acid and ester functional groups which can engage in hydrogen bonding with water molecules.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the shake-flask method, followed by quantification of the dissolved solute.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard, to determine the concentration of the dissolved compound.

Diagram: Solubility Determination Workflow

References

A Comprehensive Technical Guide to the Melting Point of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting point of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. Beyond a simple statement of the melting point value, this document elucidates the theoretical and practical considerations that underpin its accurate determination. We will explore the influence of synthesis and purification on the final melting point, detail standardized analytical procedures for its measurement, and discuss the potential impact of polymorphism. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to accurately determine and interpret the melting point of this compound, ensuring the integrity of their scientific endeavors.

Introduction

This compound (CAS 118133-15-6) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its conformational rigidity and synthetic versatility. The presence of both a carboxylic acid and an ethyl carbamate provides two orthogonal handles for chemical modification, making it a valuable intermediate in the construction of novel therapeutics.

The melting point of a pure crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity. For drug development professionals, an accurate and sharp melting point is a primary criterion for quality control, signaling a homogenous crystalline form free from significant impurities. This guide will delve into the critical aspects of determining the melting point of this compound, providing a robust framework for its analysis.

Synthesis and Purification: The Genesis of a Melting Point

The thermal properties of this compound are intrinsically linked to its synthetic history and subsequent purification. The compound is typically synthesized from piperidine-4-carboxylic acid (isonipecotic acid) through N-acylation with an ethoxycarbonylating agent.

A common synthetic approach involves the reaction of piperidine-4-carboxylic acid with an appropriate reagent such as ethyl chloroformate or di-ethyl carbonate under basic conditions. The choice of reagents, solvent, and reaction conditions can influence the impurity profile of the crude product. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents.

Recrystallization: The Key to a Sharp Melting Point

Recrystallization is the most critical purification step to obtain a sharp and accurate melting point. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

The choice of solvent can also influence the crystalline form (polymorph) of the compound, which in turn can affect its melting point. For piperidine derivatives, a range of solvents from polar protic (e.g., alcohols) to aprotic (e.g., acetonitrile) can be effective. A systematic approach to solvent screening is recommended to identify the optimal conditions for obtaining high-purity, well-formed crystals.

Logical Workflow for Recrystallization Solvent Selection

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Melting Point of this compound

Based on data from several chemical suppliers, the melting point of this compound is consistently reported in the range of 68-70 °C [1][2]. One supplier reports a slightly broader range of 50-60°C[3]. The slight variation can be attributed to differences in purity and the analytical method used for determination.

| Parameter | Value | Source(s) |

| Melting Point | 68-70 °C | Aribo Biotechnology, ChemBK, abcr Gute Chemie[1][2] |

| Melting Point | 69 °C | Fisher Scientific[4] |

| Melting Point | 50-60 °C | Combi-Blocks[3] |

Comparative Melting Points of Related Piperidine-4-carboxylic Acid Derivatives:

To provide context, the melting points of structurally similar compounds are listed below. The nature of the N-substituent significantly influences the crystal lattice energy and thus the melting point.

| Compound | N-Substituent | Melting Point (°C) | Source |

| Piperidine-4-carboxylic acid | -H | 336 °C | Stenutz[5] |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | -Boc | 135-137 °C | Acta Crystallographica Section E[6] |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | -Boc (with methyl ester) | 33.0-37.0 °C | ChemicalBook[7] |

Analytical Determination of Melting Point

Accurate determination of the melting point requires adherence to standardized analytical protocols. Two primary methods are employed: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small, powdered sample in a capillary tube at a controlled rate.

Experimental Protocol:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point. The sample should be finely powdered to ensure uniform packing in the capillary tube.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Heating Rate: A critical parameter for accuracy is the heating rate. A rapid heating rate can lead to an artificially high and broad melting range. It is recommended to first perform a rapid determination to find an approximate melting range. Then, a second, careful determination should be conducted, slowing the heating rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A pure, non-ionic crystalline compound typically has a sharp melting range of 0.5-1.5 °C.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed analysis of the melting process.

DSC Workflow for Melting Point Determination

References

- 1. chembk.com [chembk.com]

- 2. AB258056 | CAS 118133-15-6 – abcr Gute Chemie [abcr.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. piperidine-4-carboxylic acid [stenutz.eu]

- 6. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Introduction: A Chemist's Perspective on a Versatile Building Block

An In-Depth Technical Guide to the Safe Handling of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring a piperidine core, a common scaffold in medicinal chemistry. Its structure, containing both a carboxylic acid and an N-ethoxycarbonyl protecting group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. The carboxylic acid provides a handle for amide bond formation, while the ethoxycarbonyl group offers a stable yet removable protecting group for the piperidine nitrogen.

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. It is important to note that while specific, in-depth toxicological data for this exact compound is not extensively published, a robust safety profile can be constructed by examining its structural components and data from closely related analogs, such as 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) and piperidine-4-carboxylic acid itself.[1][2][3] This approach, rooted in established chemical principles, allows for a reliable assessment of the potential hazards and the implementation of appropriate safety measures.

Hazard Identification and GHS Classification

Based on the data available for closely related analogs, this compound is classified as a hazardous chemical.[1] The primary hazards are associated with its irritant properties, stemming from the acidic carboxylic acid moiety and the piperidine ring structure.

GHS Hazard Statements:

These classifications necessitate careful handling to avoid direct contact. The causality is clear: the carboxylic acid can disrupt skin and mucous membrane integrity, leading to irritation, while fine dust or aerosols can irritate the respiratory tract if inhaled.[5][6]

| Hazard Class | Category | Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity (single exposure) | Category 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1][2] |

Toxicological Profile and Routes of Exposure

The primary health risk associated with this compound is its irritant nature. The toxicological properties have not been exhaustively investigated for this specific molecule, but the following can be inferred from its structure and analog data.[6][7]

-

Inhalation: Inhaling dusts or aerosols of the compound can lead to irritation of the nose, throat, and respiratory tract.[2][5][8] Symptoms may include coughing and shortness of breath. Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Skin Contact: Direct contact is likely to cause skin irritation, resulting in redness and discomfort.[2][8][9] This is a common effect of carboxylic acids. Prolonged contact should be avoided.

-

Eye Contact: This represents the most significant acute risk. The compound is expected to cause serious eye irritation.[1][2][8] Direct contact can lead to pain, redness, and potentially damage to the cornea if not promptly and properly addressed.

-

Ingestion: While not an intended route of exposure in a laboratory setting, accidental ingestion may cause irritation to the gastrointestinal tract.[10]

First-Aid and Emergency Protocols: A Self-Validating Response System

Rapid and correct first-aid is critical to mitigate the effects of accidental exposure. The following protocols are designed to be a self-validating system, ensuring immediate and effective care.

| Exposure Route | Protocol |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][8] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[8] 3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][8] 2. If skin irritation occurs or persists, seek medical advice.[8] 3. Wash contaminated clothing before reuse.[2] |

| Inhalation | 1. Move the individual to fresh air immediately.[1][8] 2. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (use a barrier device).[1] 3. Seek medical attention if symptoms persist.[8] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7] 3. Never give anything by mouth to an unconscious person.[7] 4. Seek immediate medical attention.[1] |

Laboratory Handling and Exposure Controls

A proactive approach to safety through proper engineering controls and personal protective equipment (PPE) is paramount.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[11]

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[3]

Hygiene Measures:

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][12]

-

Do not eat, drink, or smoke in areas where chemicals are handled.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides, as these could potentially react with the carboxylic acid or ester functional groups.[1][7]

-

Stability: The compound is stable under recommended storage conditions.[8]

Accidental Release and Disposal Procedures

A clear and rehearsed plan for managing spills is essential for laboratory safety.

Spill Cleanup Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[1] Use dry cleanup procedures.[2]

-

Absorb: Place the swept-up material into a suitable, labeled container for disposal.[12]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.

Waste Disposal:

-

Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not let the product enter drains.[4][7]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H15NO4 | N/A |

| Molecular Weight | 201.22 g/mol | [12] |

| Appearance | White or off-white crystalline solid | [5] |

| Solubility | Partially soluble in water, soluble in some organic solvents | [5] |

Visualization of Pre-Handling Risk Assessment Workflow

The following diagram outlines the essential decision-making process a researcher should undertake before working with this compound. This workflow ensures that all safety aspects are considered, creating a self-validating system of preparedness.

Caption: Risk assessment workflow for handling irritant chemicals.

Conclusion

While this compound is a valuable synthetic intermediate, its potential to cause skin, eye, and respiratory irritation demands respect and adherence to rigorous safety protocols. By understanding the causal links between its chemical properties and its hazards, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. The foundation of laboratory safety lies not just in following rules, but in understanding the reasons behind them, thereby creating a secure and productive research environment.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

- 12. aksci.com [aksci.com]

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers with the foundational knowledge and practical insights needed to accelerate discovery. This guide delves into the chemistry and application of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional building block whose utility in constructing complex molecular architectures is of significant interest in medicinal chemistry. We will move beyond simple procedural descriptions to explore the causal logic behind its synthesis and application, providing a framework for its strategic deployment in your research programs.

Molecular Profile and Strategic Value

This compound, with the molecular formula C₉H₁₅NO₄, is a white to off-white crystalline solid.[1][2] Its structure is deceptively simple, yet it offers profound strategic advantages in multi-step synthesis. The molecule incorporates a piperidine scaffold, a privileged structure in pharmacology, functionalized with two distinct reactive handles: a carboxylic acid at the 4-position and an N-ethoxycarbonyl protecting group.

This bifunctionality is the cornerstone of its utility. The carboxylic acid serves as a primary point for diversification, most commonly via amide bond formation, while the N-ethoxycarbonyl group provides a stable yet removable shield for the piperidine nitrogen. The choice of an ethoxycarbonyl group over the more ubiquitous tert-butoxycarbonyl (Boc) group is a key strategic decision, offering a different profile of stability and deprotection conditions, which we will explore in detail.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.

| Property | Value | Reference |

| CAS Number | 118133-15-6 | [2] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | White or off-white crystalline solid | [1] |

| Solubility | Partially soluble in water; soluble in various organic solvents | [1] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis of the Building Block: A Foundational Protocol

The most direct and common method for preparing this building block is the N-protection of piperidine-4-carboxylic acid using ethyl chloroformate under basic conditions. This approach is efficient and scalable.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid

-

Ethyl chloroformate

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Water (H₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in an aqueous solution of NaOH (2.2 equivalents) or in a suitable organic solvent like DCM with TEA (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

N-Protection: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The causality here is critical: maintaining a low temperature prevents potential side reactions and decomposition of the chloroformate.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up (Aqueous): If using an aqueous base, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted ethyl chloroformate. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate as a white solid.

-

Work-up (Organic): If using an organic solvent, wash the mixture sequentially with 1M HCl, water, and brine.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. If an organic solvent was used, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity after precipitation. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target building block.

Core Application: Amide Bond Formation via Carboxylic Acid Activation

The most prevalent application of this building block is in amide synthesis, a cornerstone reaction in drug discovery.[3] Direct condensation of the carboxylic acid with an amine is unfavorable; therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[4]

Mechanism of Action: The Role of Coupling Reagents

Coupling reagents facilitate this activation. A common and reliable method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS).

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Stabilization: This unstable intermediate is prone to racemization and side reactions. NHS rapidly intercepts it to form a more stable, yet still highly reactive, NHS-ester. This two-step activation is a self-validating system; the formation of the NHS-ester minimizes unwanted pathways and improves reaction yields.[5]

-

Aminolysis: The desired amine then displaces the NHS group via nucleophilic acyl substitution to form the stable amide bond. The byproducts, a soluble urea derivative and NHS, are typically easy to remove during work-up.[5]

Amide Coupling Mechanism Diagram

Caption: General mechanism for EDC/NHS mediated amide coupling.

Experimental Protocol: General Amide Coupling

Objective: To couple this compound with a primary or secondary amine.

Materials:

-

This compound (1 equivalent)

-

Amine (1-1.2 equivalents)

-

EDC (1.2 equivalents)

-

NHS (1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 equivalents, if amine salt is used)

-

5% aqueous HCl, saturated aqueous NaHCO₃, and brine for work-up

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30-60 minutes.[5] The formation of the activated NHS-ester is the critical first step.

-

Amine Coupling: Add the amine (1-1.2 eq.) to the pre-activated mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq.) to liberate the free base. Stir the reaction at room temperature for 2-12 hours.[5]

-

Monitoring: Track the consumption of the starting materials using TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, residual coupling agents, and byproducts.[5]

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure amide.

Orthogonal Strategy: The N-Ethoxycarbonyl Protecting Group

The true strategic elegance of this building block lies in the properties of its N-ethoxycarbonyl group. In synthetic chemistry, "orthogonality" refers to the ability to deprotect one functional group without affecting another. The ethoxycarbonyl group is significantly more robust than the acid-labile Boc group, allowing for selective manipulations.[6]

Strategic Comparison: N-Ethoxycarbonyl vs. N-Boc

| Feature | N-Ethoxycarbonyl (EtOOC-) | N-tert-Butoxycarbonyl (Boc-) |

| Common Acronym | Cbz-like (though not identical) | Boc |

| Stability | Stable to mild acids (e.g., TFA) used for Boc removal. | Highly sensitive to mild acidic conditions (e.g., TFA, HCl in dioxane).[6] |

| Deprotection Conditions | Strong basic hydrolysis (saponification, e.g., KOH/reflux) or strong acid hydrolysis. | Mild acid (TFA in DCM), HCl in organic solvents. |

| Strategic Advantage | Allows for chemistry on other acid-labile groups (like a Boc-protected amine elsewhere in the molecule) to be performed without premature deprotection of the piperidine nitrogen. | Allows for rapid and clean deprotection under mild conditions when orthogonality is not required. |

Experimental Protocol: N-Ethoxycarbonyl Deprotection

Objective: To cleave the N-ethoxycarbonyl group to reveal the secondary amine of the piperidine ring for further functionalization.

Materials:

-

N-protected piperidine substrate

-

Potassium hydroxide (KOH)

-

n-Butanol or Ethanol

-

Water

Procedure:

-

Reaction Setup: Dissolve the 1-(ethoxycarbonyl)piperidine substrate in n-butanol or another high-boiling alcohol. Add a solution of potassium hydroxide (several equivalents) in water.[7]

-

Saponification: Heat the mixture to reflux for 4-8 hours. The high temperature and strong base are necessary to hydrolyze the stable carbamate linkage.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Sequential Functionalization Workflow

Caption: A strategic workflow showing sequential C- and N-functionalization.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern synthetic chemist. Its value is derived from its bifunctional nature, allowing for controlled, sequential reactions at two distinct sites. The key differentiator—the N-ethoxycarbonyl group—provides a robust protecting group strategy that is orthogonal to the widely used acid-labile Boc group. By understanding the causality behind its reactions, from the mechanism of amide coupling to the conditions required for deprotection, researchers can confidently integrate this building block into their synthetic plans to efficiently construct novel and complex molecular targets.

References

The Strategic Role of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidine moiety remains a privileged scaffold due to its conformational rigidity and versatile functionalization potential. The strategic selection of protecting groups for the piperidine nitrogen is paramount to the success of multi-step synthetic campaigns. This technical guide provides an in-depth analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional building block whose utility is centered on the unique stability and reactivity profile of the N-ethoxycarbonyl protecting group. We will explore its applications in amide bond formation, its role as a structural linchpin, and the critical concept of orthogonality that distinguishes it from more common protecting groups like tert-butoxycarbonyl (Boc). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's specific advantages in organic synthesis.

Introduction: A Bifunctional Building Block with Strategic Value

This compound, (CAS No. 118133-15-6), is a heterocyclic building block featuring a piperidine core functionalized with two key reactive handles: a carboxylic acid at the C4 position and an ethoxycarbonyl group protecting the ring nitrogen. This dual functionality allows for sequential and controlled chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

The piperidine ring itself is a ubiquitous structural motif in a vast number of active pharmaceutical ingredients (APIs), prized for its ability to orient substituents in well-defined three-dimensional space and to modulate physicochemical properties such as solubility and basicity. The core utility of this compound lies in the properties conferred by the N-ethoxycarbonyl group, a carbamate that offers a distinct synthetic advantage over the more frequently used N-Boc group.

Physicochemical Properties

A foundational understanding of the reagent's properties is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to slightly pale yellow crystalline solid/powder | [2] |

| Melting Point | 68-70 °C | [3] |

| Solubility | Soluble in many organic solvents; limited solubility in water | |

| CAS Number | 118133-15-6 | [1] |

The N-Ethoxycarbonyl Group: A Question of Orthogonality

In multi-step synthesis, orthogonality —the ability to remove one protecting group in the presence of others using specific and non-interfering conditions—is a pillar of strategic planning[4][5]. The primary reason for a synthetic chemist to select this compound over its N-Boc counterpart is the difference in lability.

-

N-Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl)[6].

-

N-Ethoxycarbonyl Group: Stable to a wide range of acidic conditions but is cleaved under basic (hydrolytic) conditions [7][8].

This distinction is critical. If a synthetic route requires acidic steps, such as the removal of an acid-labile protecting group elsewhere in the molecule or an acid-catalyzed cyclization, the N-ethoxycarbonyl group will remain intact where an N-Boc group would be undesirably cleaved[7]. This stability makes it an indispensable tool for complex synthetic sequences requiring orthogonal protection schemes.

Caption: Orthogonal stability of N-Boc vs. N-Ethoxycarbonyl protecting groups.

Core Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed sequentially.

Amide Bond Formation via the Carboxylic Acid Moiety

The most common application of this building block is its participation in amide coupling reactions. The carboxylic acid at the C4 position serves as an electrophilic precursor that, upon activation, readily couples with primary or secondary amines to form a diverse array of amides. This reaction is a cornerstone of medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies[9][10].

Standard carbodiimide coupling agents are highly effective for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) , activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine[2][11][12]. The use of HOBt is known to suppress side reactions and minimize racemization in chiral substrates.

Caption: General workflow for EDC-mediated amide coupling.

Deprotection of the N-Ethoxycarbonyl Group